1-Allyl-3-(4-morpholinophenyl)thiourea chemical properties
1-Allyl-3-(4-morpholinophenyl)thiourea chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Allyl-3-(4-morpholinophenyl)thiourea
Introduction
Thiourea derivatives represent a versatile class of organic compounds characterized by the N-(C=S)-N functional group. Their unique electronic and structural properties have positioned them as crucial building blocks in a wide array of fields, from medicinal chemistry to materials science.[1][2] These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties, often attributed to their ability to act as hydrogen bond donors and acceptors, as well as potent metal chelators.[3][4]
This guide focuses on a specific derivative, 1-Allyl-3-(4-morpholinophenyl)thiourea . This molecule integrates three key structural motifs: the reactive allyl group, the pharmacologically significant morpholine ring, and the core phenylthiourea scaffold. The presence of the morpholine moiety, a common feature in approved drugs like the antibiotic Linezolid, often enhances pharmacokinetic properties.[5] The allyl group provides a site for further functionalization or polymerization. Understanding the fundamental chemical properties, synthesis, and characterization of this compound is essential for researchers aiming to explore its potential in drug development and other advanced applications.
Chemical Identity and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its identity and core physical properties. These data are critical for experimental design, safety assessment, and regulatory compliance.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea | [] |
| CAS Number | 19318-84-4 | [][7] |
| Molecular Formula | C₁₄H₁₉N₃OS | [][8] |
| Molecular Weight | 277.39 g/mol | [7][8] |
| Boiling Point | 428.7°C at 760 mmHg (Predicted) | [] |
| Density | 1.202 g/cm³ (Predicted) | [] |
| SMILES | C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2 | [] |
| InChI Key | ZVPXJPKBXKWDIE-UHFFFAOYSA-N | [] |
Synthesis and Mechanistic Rationale
The synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea is a straightforward and efficient process rooted in the fundamental reactivity of amines and isothiocyanates. The overall strategy involves a two-step process: first, the synthesis of the key amine intermediate, 4-morpholinoaniline, followed by its reaction with allyl isothiocyanate.
Diagram of Synthetic Workflow
Step 1: Synthesis of 4-Morpholinoaniline (Precursor)
The precursor amine is efficiently prepared by the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine.
Protocol:
-
Suspend 4-(4-nitrophenyl)morpholine (1 equivalent) in a suitable solvent system such as methanol, often with a methanolic ammonia solution.[9]
-
Add a catalytic amount of 5% Palladium on Carbon (Pd/C) (e.g., ~1-2% by weight of the starting material).[9]
-
Place the mixture in a hydrogenation apparatus (e.g., a Parr hydrogenator).
-
Pressurize the vessel with hydrogen gas to approximately 50 psi.[9]
-
Agitate the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of Celite. The catalyst is pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 4-morpholinoaniline by recrystallization from a solvent mixture like ethyl acetate/hexane to afford a solid product.[9] The reported melting point is 132-133 °C.[9]
Causality and Expertise:
-
Catalyst Choice: Palladium on carbon is the catalyst of choice for the reduction of aromatic nitro groups due to its high activity, selectivity, and cost-effectiveness. It efficiently facilitates the addition of hydrogen across the N-O bonds without affecting the aromatic ring or the morpholine moiety.
-
Solvent System: Methanol is an excellent solvent for this reaction, and the addition of ammonia can help to maintain a basic environment, preventing potential side reactions and improving catalyst lifetime.
-
Filtration: Using Celite, a diatomaceous earth filter aid, is critical for the complete removal of the fine, black Pd/C catalyst. Failure to remove the catalyst can lead to product contamination and potential catalysis of undesired reactions in subsequent steps.
Step 2: Synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea
This step involves the nucleophilic addition of the synthesized 4-morpholinoaniline to the electrophilic carbon of allyl isothiocyanate.
Protocol:
-
Dissolve 4-morpholinoaniline (1 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF), acetonitrile, or ethanol.
-
To this stirring solution, add allyl isothiocyanate (1 equivalent) dropwise at room temperature. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction's completion by TLC.
-
Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield pure 1-Allyl-3-(4-morpholinophenyl)thiourea.
Causality and Expertise:
-
Mechanism: The reaction proceeds via the lone pair of electrons on the aniline nitrogen atom attacking the central carbon of the isothiocyanate group (-N=C=S).[10][11] This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The subsequent proton transfer results in the stable thiourea product.
-
Solvent Choice: Aprotic or polar protic solvents that can dissolve both reactants are suitable. Aprotic solvents like THF are often preferred to avoid potential side reactions of the isothiocyanate with protic solvents, although in many cases, ethanol is also effective.
-
Stoichiometry: A 1:1 molar ratio of reactants is crucial. Using a significant excess of either reactant complicates purification and is economically inefficient.
Structural Elucidation and Predicted Spectroscopic Data
Diagram of Core Structure and Key Moieties
Predicted Spectroscopic Data Summary
| Technique | Predicted Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | N-H protons (thiourea) | δ 7.5 - 9.5 ppm (broad singlets) |
| Aromatic protons (phenyl ring) | δ 6.8 - 7.5 ppm (AA'BB' system, doublets) | |
| Vinyl proton (-CH=) | δ 5.8 - 6.0 ppm (multiplet) | |
| Vinyl protons (=CH₂) | δ 5.1 - 5.3 ppm (multiplets) | |
| Allylic protons (-CH₂-N) | δ 4.0 - 4.2 ppm (multiplet) | |
| Morpholine protons (-O-CH₂-) | δ 3.7 - 3.9 ppm (triplet-like) | |
| Morpholine protons (-N-CH₂-) | δ 3.0 - 3.2 ppm (triplet-like) | |
| ¹³C NMR | Thiocarbonyl (C=S) | δ 180 - 185 ppm |
| Aromatic carbons | δ 115 - 150 ppm | |
| Vinyl carbons (=CH-, =CH₂) | δ 117 - 135 ppm | |
| Morpholine carbons (-O-CH₂) | δ ~66 ppm | |
| Allylic carbon (-CH₂-N) | δ ~48 ppm | |
| Morpholine carbons (-N-CH₂) | δ ~49 ppm | |
| IR Spectroscopy | N-H stretch (thiourea) | 3150 - 3300 cm⁻¹ (broad) |
| C-H stretch (aromatic/aliphatic) | 2850 - 3100 cm⁻¹ | |
| C=C stretch (alkene) | ~1640 cm⁻¹ | |
| Thioamide II (C-N stretch + N-H bend) | 1500 - 1550 cm⁻¹ | |
| Thioamide I (C=S stretch) | 1250 - 1350 cm⁻¹ and 700-850 cm⁻¹ | |
| C-O-C stretch (morpholine ether) | ~1115 cm⁻¹ | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 277 |
Expert Rationale for Predictions:
-
¹H NMR: The two N-H protons of the thiourea group are expected to be broad signals due to quadrupole broadening and potential hydrogen exchange; their exact shift is solvent-dependent. The para-substituted phenyl ring will give rise to a characteristic pair of doublets. The signals for the allyl group are well-established, with the terminal vinyl protons appearing more upfield than the internal one.[13]
-
¹³C NMR: The most diagnostic signal is the thiocarbonyl (C=S) carbon, which is significantly deshielded and appears far downfield, typically >180 ppm.[2][12] This distinguishes it clearly from a carbonyl (C=O) carbon.
-
IR Spectroscopy: The IR spectrum will be dominated by a broad N-H stretching band. The C=S bond vibration is complex and often coupled with other vibrations, but strong bands associated with it (part of the "Thioamide" bands) are expected in the fingerprint region.[4] The strong C-O-C ether stretch from the morpholine ring is another key diagnostic peak.[14]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 277.39 would be expected. Key fragmentation patterns would likely involve the loss of the allyl group or cleavage of the morpholine ring.
Reactivity and Potential Applications
The chemical reactivity of 1-Allyl-3-(4-morpholinophenyl)thiourea is governed by its constituent functional groups.
-
Thiourea Moiety: The sulfur atom is a soft nucleophile and can readily coordinate with soft metal ions, making the compound a potential ligand in coordination chemistry.[4] The N-H protons are weakly acidic and can be deprotonated with a strong base.
-
Allyl Group: The terminal double bond is susceptible to a variety of reactions, including hydrogenation, halogenation, epoxidation, and polymerization, providing a handle for further chemical modification.
-
Potential Applications: Given the established biological activities of many thiourea and morpholine-containing compounds, this molecule is a prime candidate for screening in drug discovery programs.[2][5] Potential areas of investigation include:
-
Antimicrobial Agents: The thiourea scaffold is present in numerous compounds with antibacterial and antifungal properties.[2][3]
-
Anticancer Agents: Certain thiourea derivatives have shown promise as anticancer drugs.[1]
-
Corrosion Inhibitors: The ability of the sulfur and nitrogen atoms to coordinate with metal surfaces makes thiourea derivatives effective corrosion inhibitors.[1]
-
Conclusion
1-Allyl-3-(4-morpholinophenyl)thiourea is a synthetically accessible compound with a rich chemical character. Its structure combines pharmacologically relevant and synthetically versatile moieties, making it a molecule of significant interest for both medicinal and materials science researchers. This guide has outlined its core physicochemical properties, provided a detailed and rationalized synthetic protocol, and presented a predicted spectroscopic profile for its unambiguous characterization. The insights into its reactivity and potential applications serve as a foundation for future research and development endeavors involving this promising chemical entity.
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